4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is a complex organic compound with the molecular formula C11H15NO2S. This compound features a thiophene ring substituted with a pyrrolidine moiety, which is further functionalized with hydroxymethyl and aldehyde groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring followed by the introduction of the pyrrolidine moiety. The hydroxymethyl and aldehyde groups are then added through specific functionalization reactions. The exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and optimized reaction conditions ensures the consistent production of high-purity this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the aldehyde group, converting it into a primary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-bromothiophene share the thiophene ring structure but differ in their substituents.
Pyrrolidine Derivatives: Compounds such as 2-methylpyrrolidine and 3-hydroxymethylpyrrolidine have similar pyrrolidine moieties but lack the thiophene ring
Uniqueness: 4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to its combination of functional groups and the presence of both thiophene and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-8-9(5-13)2-3-12(8)10-4-11(6-14)15-7-10/h4,6-9,13H,2-3,5H2,1H3 |
InChI Key |
NGGIMBQJXMIPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1C2=CSC(=C2)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.